9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound is a triazoloquinazolinone derivative characterized by two distinct aryl substituents: a 2,3-dimethoxyphenyl group at position 9 and a 3,4,5-trimethoxyphenyl group at position 2. The methoxy substituents enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-32-18-11-6-8-15(23(18)35-4)22-21-16(9-7-10-17(21)31)27-26-28-25(29-30(22)26)14-12-19(33-2)24(36-5)20(13-14)34-3/h6,8,11-13,22H,7,9-10H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWVPYKQQEKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic triazoloquinazolinone derivative that exhibits a range of biological activities. Its complex structure suggests potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C26H28N4O6
- Molecular Weight: 492.532 g/mol
- IUPAC Name: 9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Biological Activity Overview
Research indicates that this compound possesses significant biological activities including:
- Anticancer Properties: Studies have shown that derivatives of triazoloquinazolinones can inhibit tumor growth through mechanisms such as tubulin polymerization inhibition and cell cycle arrest. For instance, compounds with similar structures have been reported to induce G2/M phase cell cycle arrest in HeLa cells and trigger apoptosis through caspase activation .
- Antimicrobial Effects: The compound has demonstrated notable antibacterial and antifungal activities. Specific derivatives have been evaluated for their efficacy against various microbial strains .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:
- Tubulin Inhibition: Similar compounds have been shown to inhibit tubulin polymerization effectively. This leads to disruption in mitotic spindle formation during cell division .
- Apoptosis Induction: The compound may activate apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases . This is significant for its potential use in cancer therapy.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a related triazoloquinazolinone derivative. It was found to significantly inhibit the growth of various cancer cell lines at sub-micromolar concentrations. The mechanism involved G2/M phase arrest and alterations in cyclin B1 expression levels .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial and fungal strains. Results indicated that it exhibited potent activity against resistant strains of bacteria and fungi .
Data Table: Biological Activities Summary
Scientific Research Applications
The compound exhibits a range of biological activities that have been the subject of various studies:
Antimicrobial Activity
Research indicates that this compound has significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi with promising results.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays. Notably:
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45.12 ± 0.31 | |
| Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
Antibacterial Efficacy
A study assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, with an MIC of 16 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections.
Fungal Resistance
In another study focused on antifungal activity against Candida species, the compound exhibited efficacy comparable to standard antifungal treatments like fluconazole and ketoconazole. This highlights its potential role in addressing fungal resistance issues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The compound’s methoxy-rich structure differentiates it from analogues. For example:
- 6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one () lacks methoxy groups, resulting in lower molecular weight (MW ≈ 335.4 vs. ~479.5 for the target compound) and reduced polarity (logP ~3.5 vs. higher for the target due to additional methoxy groups) .
- 9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one () contains a polar diethylamino group, increasing hydrogen bond acceptor count (4 vs. 8–10 in the target) and altering solubility .
Table 1: Key Physicochemical Comparisons
Pharmacological Implications
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group mimics combretastatin analogues (), which disrupt microtubule assembly .
- Enzyme Inhibition: The triazoloquinazolinone core may inhibit kinases or topoisomerases, similar to 1,2,3-triazole derivatives (), though the 1,2,4-triazole variant’s activity requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
